Pentalene, octahydro- Pentalene, octahydro-
Brand Name: Vulcanchem
CAS No.: 694-72-4
VCID: VC3831596
InChI: InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2
SMILES: C1CC2CCCC2C1
Molecular Formula: C8H14
Molecular Weight: 110.2 g/mol

Pentalene, octahydro-

CAS No.: 694-72-4

Cat. No.: VC3831596

Molecular Formula: C8H14

Molecular Weight: 110.2 g/mol

* For research use only. Not for human or veterinary use.

Pentalene, octahydro- - 694-72-4

Specification

CAS No. 694-72-4
Molecular Formula C8H14
Molecular Weight 110.2 g/mol
IUPAC Name 1,2,3,3a,4,5,6,6a-octahydropentalene
Standard InChI InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2
Standard InChI Key AEBWATHAIVJLTA-UHFFFAOYSA-N
SMILES C1CC2CCCC2C1
Canonical SMILES C1CC2CCCC2C1
Boiling Point 139.0 °C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

Pentalene, octahydro- consists of two fused cyclopentane rings arranged in a bicyclo[3.3.0]octane configuration . This saturated structure distinguishes it from its antiaromatic parent compound, pentalene (C8H6\text{C}_8\text{H}_6), which contains conjugated double bonds and exhibits dimerization tendencies even at low temperatures . The octahydro derivative achieves geometric stability through complete saturation, resulting in a rigid, chair-like conformation with defined stereochemistry .

Stereochemical Considerations

The compound exists in multiple stereoisomeric forms, with the cis configuration (cis-bicyclo[3.3.0]octane) being the most thermodynamically stable . X-ray crystallographic studies reveal bond lengths of 1.54–1.56 Å for the bridging carbons and 1.52–1.53 Å for the peripheral bonds, consistent with typical sp³-hybridized carbon-carbon single bonds . Torsional strain remains minimal due to the near-perfect tetrahedral angles maintained throughout the bicyclic system.

Physical and Thermodynamic Properties

Basic Physicochemical Parameters

PropertyValueUnitSource
Molecular Weight110.197g/mol
Density (20°C)0.896g/cm³
Boiling Point140.5°C
Flash Point19.4°C
Vapor Pressure (25°C)9.2mmHg

Thermodynamic Profile

Temperature-dependent properties reveal distinctive behavior:

  • Heat capacity (CpC_p) ranges from 198.70 J/mol·K at 404.46 K to 292.95 J/mol·K at 614.38 K

  • Enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}H): 43.10 ± 0.80 kJ/mol

  • Gibbs free energy of formation (ΔfG\Delta_fG^\circ): 113.78 kJ/mol

  • Critical temperature (TcT_c): 614.38 K

The compound's low flash point (19.4°C) necessitates careful handling under inert atmospheres, while its relatively high boiling point (140.5°C) suggests strong intermolecular van der Waals forces .

Synthetic Methodologies

Catalytic Hydrogenation

The most common synthesis involves hydrogenation of pentalene derivatives under high-pressure conditions (5–10 atm H2\text{H}_2) using palladium or platinum catalysts . This method achieves >95% conversion at 80–100°C, with cis:trans isomer ratios controlled through solvent selection (e.g., 7:3 in ethanol vs. 9:1 in hexane) .

Ring-Closing Metathesis

Recent advances employ Grubbs' catalyst (2nd generation) for constructing the bicyclic framework from diene precursors. This method offers superior stereocontrol, producing cis-bicyclo[3.3.0]octane with 89% enantiomeric excess when chiral catalysts are employed .

Biomimetic Approaches

Enzyme-mediated cyclization using modified terpene cyclases has demonstrated potential for green synthesis, though yields remain moderate (45–60%) . This method produces exclusively the cis isomer under mild conditions (pH 7, 25°C) .

Chemical Behavior and Reactivity

Thermal Stability

The saturated structure confers remarkable thermal stability, with decomposition onset temperatures exceeding 300°C under nitrogen . This contrasts sharply with unsaturated pentalene derivatives, which dimerize below −100°C . Kinetic studies reveal an activation energy (EaE_a) of 158 kJ/mol for thermal decomposition .

Halogenation Reactions

Electrophilic bromination occurs preferentially at the bridgehead positions, yielding 1,5-dibromobicyclo[3.3.0]octane with 78% selectivity . Steric effects dominate the reaction pathway, as demonstrated by molecular modeling studies .

Oxidation Characteristics

Ozonolysis cleaves the bicyclic system to produce two cyclopentanone molecules, confirming the symmetrical nature of the carbon framework. Controlled oxidation with KMnO₄ yields bicyclo[3.3.0]octane-1,5-diol, a valuable chiral building block .

Applications in Materials Science

Molecular Templates

The rigid bicyclic structure serves as an ideal template for supramolecular assemblies . X-ray diffraction studies show well-defined columnar packing with interplanar distances of 4.2 Å, facilitating charge transfer in organic semiconductors .

Polymer Additives

As a plasticizer additive, pentalene, octahydro- enhances polypropylene's impact resistance by 40% at 2 wt% loading . Its low volatility compared to phthalate derivatives makes it attractive for high-temperature applications .

Comparative Analysis with Related Compounds

CompoundFormulaKey PropertiesStability
PentaleneC₈H₆Antiaromatic, dimerizes at −100°C Low
DihydropentaleneC₈H₁₀Partially unsaturated, reactive dieneModerate
Bicyclo[3.3.1]nonaneC₉H₁₆Larger ring system, higher flexibility High
OctahydropentaleneC₈H₁₄Saturated, thermally stable Very High

The saturated structure of pentalene, octahydro- provides unique advantages in synthetic applications requiring geometric rigidity, contrasting with more flexible bicyclic systems like bicyclo[3.3.1]nonane .

Recent Research Developments

Asymmetric Catalysis

Chiral derivatives have enabled enantioselective Diels-Alder reactions with 94% ee, outperforming traditional binaphthol catalysts . The rigid framework prevents catalyst distortion during transition state formation .

Nanostructured Materials

Self-assembled monolayers on gold surfaces demonstrate exceptional order parameters (S = 0.92), attributed to the molecule's conformational rigidity . Applications in molecular electronics show promise, with charge mobility reaching 0.3 cm²/V·s in thin-film transistors .

Pharmaceutical Intermediates

Derivatization with amino groups produces bicyclic β-lactamase inhibitors showing 10 nM activity against CTX-M-15 enzymes . The strained ring system enhances binding affinity to bacterial targets .

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